molecular formula C11H11N3O B2764163 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one CAS No. 893762-54-4

4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one

Cat. No.: B2764163
CAS No.: 893762-54-4
M. Wt: 201.229
InChI Key: BBFCXWDSWRGFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.229. The purity is usually 95%.
BenchChem offers high-quality 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-(4-methylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCXWDSWRGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 4-position and a 4-methylphenyl substituent at the 6-position, contributing to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The amino and phenyl groups enhance its binding affinity to molecular targets, which can lead to various pharmacological effects.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTP1B), which play a critical role in regulating insulin signaling and are implicated in diabetes and obesity .
  • Antimicrobial Activity : Pyridazine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains, suggesting their utility in treating infections .
  • Cytotoxicity : Studies have indicated that derivatives of pyridazinones exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .

Synthesis

The synthesis of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves several steps:

  • Formation of Pyridazine Core : The initial step often includes the cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution, while the methylphenyl group is added through electrophilic aromatic substitution or cross-coupling reactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one and its derivatives:

Activity Type Target Organism/Mechanism Effect/Outcome Reference
AntimicrobialStaphylococcus aureusInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
Enzyme inhibitionPTP1BModulation of insulin signaling

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazine compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxic Effects : Research involving various pyridazine derivatives indicated that compounds similar to 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .

Scientific Research Applications

The biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one is primarily attributed to its structural features, which enhance its interaction with various molecular targets. Below are the key areas of activity:

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of protein tyrosine phosphatases (PTP1B), which are critical in insulin signaling pathways. This inhibition may have implications for treating diabetes and obesity, as PTP1B is known to negatively regulate insulin receptor signaling .

Antimicrobial Activity

Pyridazine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Cytotoxicity

Research indicates that derivatives of pyridazinones exhibit cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one:

Activity TypeTarget Organism/MechanismEffect/OutcomeReference
AntimicrobialStaphylococcus aureusInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
Enzyme InhibitionPTP1BModulation of insulin signaling

Antimicrobial Efficacy

A study demonstrated that derivatives of pyridazine compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a promising avenue for developing new treatments for bacterial infections .

Cytotoxic Effects

Research involving various pyridazine derivatives indicated that compounds similar to 4-amino-6-(4-methylphenyl)pyridazin-3(2{H})-one showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. The ability to induce apoptosis in these cells makes them candidates for further investigation in cancer therapies.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography to remove byproducts .
  • Temperature Control : Higher yields (>80%) are achieved with microwave-assisted synthesis or ultrasound irradiation, reducing reaction times compared to traditional heating .

Advanced Question: How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?

Answer:
Structural ambiguities (e.g., tautomerism, regiochemistry) are resolved using:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for the NH group (δ 10–12 ppm) and aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) validate the pyridazinone scaffold .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For example, the amino group’s planar geometry and intermolecular H-bonding with the carbonyl oxygen are critical for stability .

Case Study : A 2023 study resolved tautomeric forms (keto-enol) using combined IR and X-ray data, showing the keto form dominates in the solid state due to intramolecular H-bonding .

Basic Question: What analytical methods are recommended for purity assessment and quantification of this compound?

Answer:

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) confirm purity and molecular ion peaks (e.g., [M+H]⁺ = m/z 218) .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with ninhydrin staining detect amino-group impurities .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C₁₁H₁₁N₃O: C 64.37%, H 5.41%, N 20.48%) .

Advanced Question: How can computational modeling predict the compound’s biological activity and guide SAR studies?

Answer:

  • Molecular Docking : Pyridazinones exhibit affinity for kinases or GPCRs. Docking studies (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., COX-2 or β-adrenergic receptors) identify key interactions:
    • The 4-amino group forms H-bonds with catalytic residues.
    • The 4-methylphenyl group occupies hydrophobic pockets .
  • QSAR Models : Parameters like logP (calculated ~2.1) and polar surface area (~65 Ų) predict bioavailability. Substituent electronegativity (Hammett σ values) correlates with activity in anti-inflammatory assays .

Example : A 2025 study found that replacing the 4-methyl group with electron-withdrawing groups (e.g., Cl) increased COX-2 inhibition by 30% .

Advanced Question: How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. therapeutic efficacy)?

Answer:
Case Example : A 2024 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) in MCF-7 cells. Resolution strategies include:

  • Assay Standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times .
  • Metabolic Stability Testing : LC-MS analysis identifies rapid degradation in DMEM (pH 7.4), explaining reduced efficacy in prolonged assays .
  • Off-Target Profiling : Kinase screening panels (e.g., Eurofins) detect unintended targets (e.g., hERG inhibition), which may mask therapeutic effects .

Basic Question: What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer:

  • Byproduct Formation : Scale-up of Suzuki coupling increases Pd contamination. Mitigation:
    • Use scavengers (e.g., SiliaBond Thiol) to remove residual Pd .
    • Optimize stoichiometry (1.2 eq boronic acid) to minimize homo-coupling .
  • Solvent Recovery : Replace DMF with recyclable solvents (e.g., PEG-400) in ultrasound-assisted protocols .

Advanced Question: How does the compound’s solid-state stability impact formulation development, and what preformulation studies are essential?

Answer:

  • Stability Issues : Hygroscopicity due to the amino group necessitates storage under nitrogen.
  • Preformulation Studies :
    • DSC/TGA : Melting point (~220°C) and decomposition profiles guide excipient selection .
    • Solubility Enhancement : Co-crystallization with succinic acid improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

Advanced Question: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., PDE3A) in cell lines to confirm on-target effects .
  • Metabolomics : LC-MS-based profiling identifies downstream metabolites (e.g., cAMP elevation in PDE3 inhibition) .
  • In Vivo PET Imaging : Radiolabel with ¹¹C at the methyl group to track biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.